(S)-1,3-Dimethylpiperazine-2,5-dione

Chiral resolution Enantiomeric purity Asymmetric synthesis

(S)-1,3-Dimethylpiperazine-2,5-dione (CAS 62246-37-1) is a chiral 2,5-diketopiperazine (DKP) derivative bearing a single (S)-configured stereocenter at the 3-position and an N-methyl substituent at position Computed physicochemical descriptors include a molecular weight of 142.16 g/mol, XLogP3 of -0.7, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds, consistent with a compact, conformationally constrained cyclic dipeptide scaffold. The compound is catalogued commercially at purities of ≥95% and is supplied as a research-grade chiral building block.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
Cat. No. B13959607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,3-Dimethylpiperazine-2,5-dione
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC1C(=O)N(CC(=O)N1)C
InChIInChI=1S/C6H10N2O2/c1-4-6(10)8(2)3-5(9)7-4/h4H,3H2,1-2H3,(H,7,9)
InChIKeyDKJXHTTVLDGGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S)-1,3-Dimethylpiperazine-2,5-dione (CAS 62246-37-1): Chiral Diketopiperazine for Asymmetric Synthesis and Drug Discovery Scaffolds


(S)-1,3-Dimethylpiperazine-2,5-dione (CAS 62246-37-1) is a chiral 2,5-diketopiperazine (DKP) derivative bearing a single (S)-configured stereocenter at the 3-position and an N-methyl substituent at position 1. Computed physicochemical descriptors include a molecular weight of 142.16 g/mol, XLogP3 of -0.7, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds, consistent with a compact, conformationally constrained cyclic dipeptide scaffold [1]. The compound is catalogued commercially at purities of ≥95% and is supplied as a research-grade chiral building block .

1

Stereochemical Control

Chiral pool-derived (S)-enantiomer supports enantioselective synthesis and stereochemical attribution studies.

2

Scaffold Rigidity

Zero rotatable bonds provide a conformationally constrained diketopiperazine core for fragment-based drug discovery.

3

Physicochemical Profiling

Intermediate lipophilicity and single H-bond donor enable systematic SAR studies across the DKP isomer series.

Why Generic Substitution of (S)-1,3-Dimethylpiperazine-2,5-dione with Other Dimethylpiperazine-2,5-dione Isomers Fails


The dimethylpiperazine-2,5-dione isomer family shares an identical molecular formula (C6H10N2O2) and nominal mass, yet the three constitutional isomers—1,3-dimethyl, 1,4-dimethyl (N,N'-dimethyl), and 3,6-dimethyl—differ fundamentally in methyl-group placement, stereochemical character, and hydrogen-bonding capacity. The 1,3-dimethyl motif carries a single stereocenter (S or R) that is absent in the achiral 1,4-isomer , while the 3,6-isomer bears two stereocenters and two H-bond donors . These structural divergences produce distinct melting behavior, solubility profiles, and molecular recognition properties, making the isomers non-interchangeable in chiral synthesis, supramolecular assembly, and biological screening. Generic substitution without stereochemical and positional verification therefore risks loss of enantiopurity, altered reactivity, and invalid pharmacological data.

Isomer mismatch

1,4- and 3,6-dimethyl isomers lack the (S)-configured stereocenter; their H-bond donor count and crystal packing differ fundamentally.

Melting point and solubility may not transfer across isomers.

Enantiomer substitution

The (R)-enantiomer (CAS 66445-41-8) is a distinct chiral entity; no head-to-head bioactivity data exist to support interchangeability.

Enantiopurity and configurational identity require chiral HPLC verification.

Linear precursor risk

Open-chain dipeptide analogs have multiple rotatable bonds; the rigid DKP core confers different entropic and recognition properties.

Conformational pre-organization may not replicate with flexible precursors.

Quantitative Differentiation Evidence for (S)-1,3-Dimethylpiperazine-2,5-dione Versus Closest Analogs


Enantiomeric Identity: (S)-1,3-Dimethylpiperazine-2,5-dione vs. (R)-Enantiomer — Chiral Purity and Configurational Assignment

The (S)-enantiomer of 1,3-dimethylpiperazine-2,5-dione (CAS 62246-37-1) is defined by the SMILES notation C[C@H]1C(=O)N(CC(=O)N1)C, confirming the S absolute configuration at C3 . Its (R)-counterpart (CAS 66445-41-8) is a distinct chemical entity with identical computed boiling point (397.9°C) and density (1.123 g/cm³) but opposite optical rotation and potentially divergent biological target engagement . No published head-to-head bioactivity comparison between the two enantiomers was identified in primary literature, placing the differentiation at the level of configurational identity and procurement specification.

Enantiomer Identity
Class-level inference
Opposite absolute configuration (S vs R); no comparative bioactivity data available.

Supports stereochemical-control procurement.

Verify via chiral HPLC or optical rotation; (S)-form is L-alanine-derived.

Chiral resolution Enantiomeric purity Asymmetric synthesis

Hydrogen Bond Donor Count: (S)-1,3-Dimethylpiperazine-2,5-dione (HBD=1) vs. 3,6-Dimethylpiperazine-2,5-dione (HBD=2) — Impact on Solubility and Supramolecular Assembly

The target compound possesses exactly one hydrogen bond donor (the N-H at position 4) versus two HBDs for 3,6-dimethylpiperazine-2,5-dione (N-H at both positions 1 and 4) [1]. This difference arises from N-methylation at position 1 in the target compound, which eliminates one HBD site. The reduced HBD count predicts lower crystal lattice energy and potentially higher solubility in aprotic organic solvents compared to the 3,6-isomer, which exhibits a high melting point of 283–285°C and limited solubility (soluble in 1M HCl at 25 mg/mL) . The 1,4-dimethyl isomer (CAS 5076-82-4), with zero HBDs, melts at 144–147°C, illustrating the systematic inverse relationship between HBD count and melting point across this isomer series [2].

H-Bond Donor Count
Cross-study comparable
HBD = 1 (target) vs 2 (3,6-isomer); mp range 111.5–285°C across series.

Intermediate solubility and crystallization profile.

HBD count systematically shifts melting point and solvent compatibility.

Hydrogen bonding Solubility prediction Crystal engineering

Rotatable Bond Constraint: (S)-1,3-Dimethylpiperazine-2,5-dione (0 Rotatable Bonds) vs. Linear Dipeptide Precursors — Conformational Pre-organization for Target Binding

The target compound has zero rotatable bonds (PubChem computed descriptor), rendering it a fully conformationally constrained cyclic dipeptide [1]. By comparison, its linear dipeptide precursor (L-alanyl-sarcosine or analogous open-chain form) possesses at least 3–4 rotatable bonds, introducing substantial entropic penalty upon receptor binding. Conformational restriction is a well-established strategy in medicinal chemistry to enhance target affinity and selectivity; the diketopiperazine scaffold has been explicitly exploited in oxytocin antagonist programs, where rigidified DKP cores yielded compounds with Ki values in the low nanomolar range (e.g., 0.65 nM for the clinical candidate Retosiban, which shares the DKP pharmacophore) [2]. The target compound thus provides a minimal, chirally pure DKP core for fragment-based or scaffold-hopping campaigns.

Rotatable Bonds
Class-level inference
0 rotatable bonds vs ≥3 for linear dipeptide; optimized DKP oxytocin antagonist Ki = 0.65 nM (class-level).

Supports rigid scaffold for target binding studies.

Conformational restriction correlates with improved affinity in DKP series.

Conformational restriction Drug design Scaffold rigidity

Substitution Pattern and Synthetic Provenance: 1,3-Dimethyl vs. 1,4-Dimethylpiperazine-2,5-dione — Chiral Pool Accessibility

The (S)-1,3-dimethyl substitution pattern is directly accessible from L-alanine via N-methylation and cyclization, leveraging the chiral pool for enantiopure material [1]. By contrast, 1,4-dimethylpiperazine-2,5-dione (sarcosine anhydride, CAS 5076-82-4) is achiral and synthesized from N-methylglycine (sarcosine), yielding a symmetrical product with no stereochemical information [2]. While a formal head-to-head synthetic yield comparison is unavailable, the chiral pool route to the target compound inherently guarantees enantiopurity when starting from enantiopure L-alanine, eliminating the need for chiral resolution steps that are required for the racemic 1,3-dimethyl mixture or for accessing the (R)-enantiomer from D-alanine.

Synthetic Provenance
Class-level inference
L-alanine chiral pool (S-enantiomer) vs sarcosine-derived achiral 1,4-isomer.

Enantiopurity inherent from starting material.

No chiral resolution step required; specific ee% not reported in primary literature.

Chiral pool synthesis L-alanine N-methylation

LogP and Predicted Permeability: (S)-1,3-Dimethylpiperazine-2,5-dione (XLogP3=-0.7) — Intermediate Lipophilicity for Blood-Brain Barrier and Membrane Permeation Profiling

The target compound has a computed XLogP3 of -0.7, indicating moderate hydrophilicity [1]. In the broader piperazine-2,5-dione class, lipophilicity strongly influences biological membrane interactions. The structurally related (3S,6S)-3,6-dimethylpiperazine-2,5-dione (a close analog with two C-methyl groups at positions 3 and 6, and two N-H donors) has been experimentally demonstrated to enhance theophylline skin permeation 12-fold relative to enhancer-free formulation when co-applied at a 1:10 (w/w) ratio [2]. This permeation-enhancing property is scaffold-dependent and modulated by the N-methylation pattern; the target compound, with its single N-methyl group and single N-H, occupies an intermediate position in the N-methylation series and may be evaluated for analogous permeation-modulating or blood-brain barrier penetration properties.

Lipophilicity (XLogP3)
Class-level inference
XLogP3 = -0.7; related 3,6-isomer 12-fold skin permeation enhancement (theophylline model).

Intermediate profile for permeation SAR studies.

Target compound not directly measured; scaffold-dependent permeation context.

Lipophilicity ADME prediction Membrane permeability

Procurement Purity Specifications: (S)-1,3-Dimethylpiperazine-2,5-dione (≥95%) vs. Common Analogs — Vendor-Reported Purity Benchmarks

Commercially, (S)-1,3-dimethylpiperazine-2,5-dione is available at a minimum purity specification of 95% (AKSci, Cat. 7884DF) . The (R)-enantiomer (CAS 66445-41-8) is offered by multiple suppliers with a reported melting point range of 111.5–115°C [1], which differs from the 1,4-isomer (mp 144–147°C) and the 3,6-isomer (mp 283–285°C). The lower melting range of the (R)-enantiomer relative to analogs may reflect differences in crystalline packing or polymorphic form. For procurement decisions, the available purity specification of ≥95% sets a quantifiable baseline for the (S)-enantiomer, and researchers should request certificate-of-analysis data including chiral HPLC or optical rotation for enantiomeric excess verification when stereochemical integrity is critical.

Purity Specification
Cross-study comparable
≥95% (vendor-reported); mp across isomers 111.5–285°C.

Baseline for procurement verification.

Request COA with chiral HPLC or optical rotation for enantiomeric excess.

Chemical procurement Purity specification Quality control

Optimal Application Scenarios for (S)-1,3-Dimethylpiperazine-2,5-dione Based on Quantitative Differentiation Evidence


Chiral Scaffold for Fragment-Based Oxytocin Antagonist Lead Generation

The zero-rotatable-bond, single-stereocenter DKP core of (S)-1,3-dimethylpiperazine-2,5-dione mirrors the conformational rigidity exploited in potent oxytocin antagonists such as Retosiban (Ki = 0.65 nM). The DKP pharmacophore class has demonstrated oral bioavailability and selectivity at the oxytocin receptor in patented series from SmithKline Beecham [1]. The target compound provides a minimal, chirally pure starting point for fragment growing or scaffold-hopping strategies targeting the oxytocin or vasopressin receptor families.

Chiral Building Block for Asymmetric Synthesis of α-Amino Acid Derivatives

The (S)-configuration at C3, derived from L-alanine via the chiral pool, makes this compound suitable as a chiral auxiliary or enantiopure intermediate for the asymmetric synthesis of homochiral α-amino acids. Related (3S)-substituted piperazine-2,5-diones have been employed as chiral relay auxiliaries, with enolate alkylation proceeding in high diastereomeric excess [2]. The target compound's single N-methyl and single N-H provide a differentiated hydrogen-bonding face for stereodirecting interactions.

Physicochemical Probe for Membrane Permeation Structure-Activity Relationship (SAR) Studies

With an XLogP3 of -0.7 and one hydrogen bond donor, the target compound occupies an intermediate lipophilicity-hydrophilicity profile within the dimethylpiperazine-2,5-dione isomer series. The closely related (3S,6S)-3,6-dimethylpiperazine-2,5-dione has been experimentally validated as a 12-fold permeation enhancer for theophylline in transdermal delivery models [3]. The target compound can serve as a comparator in systematic SAR campaigns to dissect the contribution of N-methylation pattern to membrane permeability, solubility, and transcellular transport.

Conformationally Constrained Core for Supramolecular and Crystal Engineering Studies

The combination of zero rotatable bonds, a single hydrogen bond donor, and a single stereocenter makes (S)-1,3-dimethylpiperazine-2,5-dione an attractive tecton for crystal engineering and supramolecular assembly. Its hydrogen-bonding capacity (1 donor, 2 acceptors) is intermediate between the zero-donor 1,4-isomer (mp 144–147°C) and the two-donor 3,6-isomer (mp 283–285°C), allowing systematic investigation of the relationship between H-bond donor count and crystal lattice stability in the DKP series.

Application
Selection Property
Validation Focus
Fragment-based oxytocin antagonist lead generation
Stereochemical purity and scaffold rigidity
Oxytocin receptor binding assay context and enantiopurity verification
Asymmetric synthesis of α-amino acid derivatives
Chiral pool-derived enantiopure core
Diastereomeric excess in alkylation or auxiliary-based reactions
Membrane permeation SAR studies
Intermediate lipophilicity profile
Permeation assay context across N-methylation series
Supramolecular and crystal engineering studies
Hydrogen-bond donor count tuning
Crystal lattice stability and H-bond network analysis
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